Tuberostemonine N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tuberostemonine N is an alkaloid. It has a role as a metabolite.
Scientific Research Applications
Anti-Inflammatory and Therapeutic Potential
Tuberostemonine N, derived from Stemona tuberosa, has shown promising results in suppressing cigarette smoke-induced sub-acute lung inflammation in mice. This compound significantly decreased the infiltration of peribronchial and perivascular inflammatory cells, inhibited the secretion of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage fluid (BALF), and reduced alveoli size in lung tissues. These findings suggest that this compound may serve as a novel therapeutic agent for lung diseases such as COPD (Jung et al., 2016).
Immunomodulatory Effects
Research on tuberostemonine stereoisomers, including this compound, from Stemona tuberosa indicates that these compounds have significant immunomodulatory properties. While this compound itself did not significantly affect cytokine production in splenic T cells, its counterpart, Tuberostemonine O, selectively suppressed interleukin (IL)‐2 production and inhibited IL‐2-induced T-cell proliferation in a dose-dependent manner. This suggests a potential role for tuberostemonine alkaloids in controlling chronic inflammatory and autoimmune diseases caused by hyperactivated T cells (Jang et al., 2014).
Pharmacokinetics and Biodistribution
Studies on the metabolic profiles of this compound and its stereoisomer in rats have provided insights into their pharmacokinetics and biodistribution. These studies are crucial for understanding the differences in pharmacological effects between the isomers and can inform the development of therapeutic agents based on these compounds (Tong et al., 2017).
Chemical Diversity and Synthesis
Investigations into the chemical components of Stemona tuberosa have led to the isolation of various tuberostemonine alkaloids, including this compound. These studies not only contribute to our understanding of the chemical diversity within the Stemona species but also facilitate the development of synthetic strategies for these complex molecules, potentially enabling their broader application in medicinal chemistry (Jiang et al., 2006).
Properties
Molecular Formula |
C22H33NO4 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(1R,3S,9R,10R,11S,14R,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12+,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1 |
InChI Key |
GYOGHROCTSEKDY-ISVJHBHWSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@@H]5C |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.